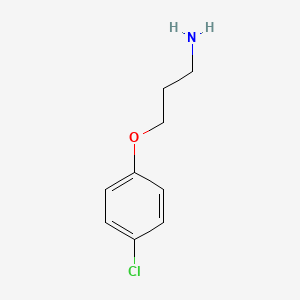

3-(4-氯苯氧基)丙-1-胺

描述

The compound "3-(4-Chlorophenoxy)propan-1-amine" is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactions with amines, which can provide insight into the behavior of similar compounds. For instance, the reaction of various chlorophenyl compounds with amines is a recurring theme in the provided literature .

Synthesis Analysis

The synthesis of related compounds often involves reactions with amines. For example, a novel compound with a chlorophenyl moiety was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the reaction of α-chloro ketone with primary amines in the presence of aqueous potassium hydroxide at room temperature was studied, yielding N-substituted propionamides . These methods suggest potential pathways for synthesizing compounds like "3-(4-Chlorophenoxy)propan-1-amine".

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques such as X-ray crystallography and density functional theory (DFT). For instance, the crystal structure of a chlorophenyl compound was determined, and its molecular geometry was analyzed using DFT with a 6-31G (d,p) basis set . These studies provide a framework for understanding the molecular structure of "3-(4-Chlorophenoxy)propan-1-amine".

Chemical Reactions Analysis

The reactions of chlorophenyl compounds with amines have been studied, revealing insights into their kinetics and mechanisms. For example, the reactions of chlorophenyl thionocarbonates with secondary alicyclic amines were kinetically studied, and a zwitterionic tetrahedral intermediate was proposed in the reaction mechanism . These findings can help predict the reactivity of "3-(4-Chlorophenoxy)propan-1-amine" with amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, such as their thermal properties and decomposition products. Segmented polyurethanes containing chloropropanediol in their structure were studied thermoanalytically, revealing the relationship between chlorine content and the intensity of amine formation during decomposition . These studies can inform the expected properties of "3-(4-Chlorophenoxy)propan-1-amine", such as its thermal stability and potential decomposition behavior.

科学研究应用

化学合成与表征

3-(4-氯苯氧基)丙-1-胺作为一种化合物,在各种合成和表征研究中发挥着重要作用。例如,它已被用于制备13族金属离子的六齿N3O3胺酚配体。这些化合物衍生自席夫碱的还原,在无机化学中至关重要,因为它们在催化和材料科学中具有潜在应用(Liu, Wong, Rettig, & Orvig, 1993).

抗菌和抗氧化性能

研究还探讨了与3-(4-氯苯氧基)丙-1-胺相关的化合物的抗菌和抗氧化性能。例如,其衍生物已被合成并发现具有很高的抗菌活性。这一方面在制药科学和药物开发领域尤为重要,在这些领域中,人们一直在寻找新的抗菌剂(Арутюнян et al., 2012).

分析化学应用

在分析化学中,3-(4-氯苯氧基)丙-1-胺衍生物已被用于环境样品的提取和分析。例如,源自这种化合物的氨基官能化聚合物已被用于固相微萃取技术中,证明了它们在环境监测和分析中的重要性(Bagheri, Babanezhad, & Khalilian, 2008).

材料科学和聚合物化学

在材料科学和聚合物化学领域,该化合物及其衍生物已被研究其在创造新材料方面的潜力。例如,由相关化合物合成的胺官能化桥联倍半硅氧烷表现出独特的光学和亲水性能,可用于先进材料应用(Pereira et al., 2018).

作用机制

未来方向

Future research could focus on the synthesis of 3-(4-Chlorophenoxy)propan-1-amine and its derivatives, as well as their potential applications in various fields. For example, transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

属性

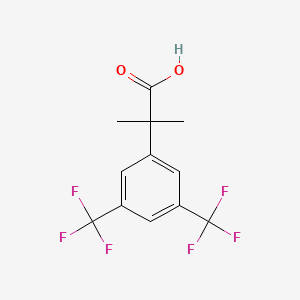

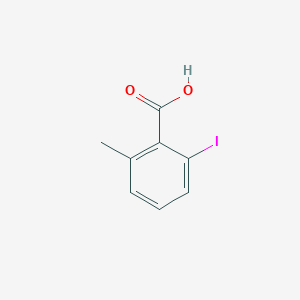

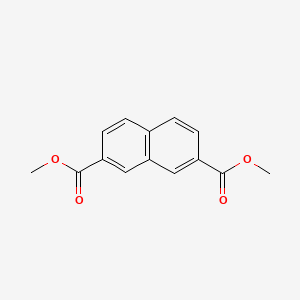

IUPAC Name |

3-(4-chlorophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLOWWAMHNUYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424466 | |

| Record name | 3-(4-Chlorophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenoxy)propan-1-amine | |

CAS RN |

50911-60-9 | |

| Record name | 3-(4-Chlorophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)